molecular formula C4H9N3S B8333462 Azetidine-1-carbothiohydrazide

Azetidine-1-carbothiohydrazide

Cat. No.: B8333462
M. Wt: 131.20 g/mol
InChI Key: SOWGDNJBRLBAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine-1-carbothiohydrazide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both an azetidine ring, a strained four-membered heterocycle, and a carbothiohydrazide moiety, making it a valuable scaffold for constructing more complex molecules. Research indicates that derivatives of azetidine, such as N'-(1-(Pyridin-2-yl)ethylidene)this compound, are utilized in scientific studies . The azetidine ring is a privileged structure in pharmaceutical research due to its potential to influence the physicochemical and metabolic properties of a molecule. Azetidine derivatives are known to exhibit a wide range of biological activities, as they are frequently explored for developing compounds with antibacterial, anti-inflammatory, and anticancer properties . Furthermore, the carbothiohydrazide functional group is a known metal-chelating pharmacophore. Related thiosemicarbazone compounds have been investigated as zinc metallochaperones, which are a novel class of therapeutic agents that function by reactivating mutant p53 protein in certain cancer cells . This mechanism involves binding extracellular zinc and shuttling it into cells, facilitating the proper folding of zinc-deficient mutant p53 and restoring its tumor-suppressor function. As a precursor, this compound provides researchers with a key starting material to develop and study new bioactive molecules that operate through this and other mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C4H9N3S

Molecular Weight

131.20 g/mol

IUPAC Name

azetidine-1-carbothiohydrazide

InChI

InChI=1S/C4H9N3S/c5-6-4(8)7-2-1-3-7/h1-3,5H2,(H,6,8)

InChI Key

SOWGDNJBRLBAGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=S)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) tend to lower melting points compared to electron-donating groups (e.g., 4-methoxybenzyl) .
  • Yield Variability: Bulky substituents (e.g., diethylaminoethyl) reduce reaction yields due to steric hindrance during condensation .
  • Synthetic Methods: Most analogs are synthesized via refluxing ketones with thiosemicarbazides in ethanol, followed by crystallization .

SAR Insights :

  • Anticancer Activity : Chlorobenzyl derivatives show enhanced cytotoxicity, likely due to improved membrane permeability .
  • Antiviral Activity : Thiazole-aniline moieties in hydrazinecarbothioamides exhibit broad-spectrum antiviral effects, including anti-HIV activity .
  • Enzyme Inhibition : Pyrrolidinyl groups in benzimidazole derivatives enhance binding to enzymatic active sites (e.g., cyclooxygenase) .

Physicochemical and Spectroscopic Comparisons

Nuclear magnetic resonance (NMR) and infrared (IR) data are critical for confirming structures:

Table 3: Spectroscopic Data for Selected Compounds
Compound (Reference) $^{1}\text{H NMR}$ (δ, ppm) $^{13}\text{C NMR}$ (δ, ppm) IR (cm$^{-1}$)
Compound 4 2.45 (s, 3H, CH$_3$), 7.25–7.60 (m, aromatic) 165.2 (C=S), 155.1 (C=N) 3250 (N-H), 1650 (C=S)
Compound 9 3.80 (s, 3H, OCH$_3$), 6.90–7.40 (m, aromatic) 170.5 (C=O), 158.2 (C=N) 3200 (N-H), 1720 (C=O)

Notable Trends:

  • C=S Stretch : Hydrazinecarbothioamides show strong IR absorption at ~1650 cm$^{-1}$, distinguishing them from carboxamides .
  • Aromatic Protons : Substituents like methoxy or chloro groups cause predictable shifts in $^{1}\text{H NMR}$ signals .

Q & A

Q. What are the recommended safety protocols for handling Azetidine-1-carbothiohydrazide in laboratory settings?

  • Methodological Answer : Safety protocols should align with GHS classifications for flammable solids, acute toxicity, and skin/eye hazards (Category 2). Key measures include:
  • Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors or dust .
  • Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .
  • Table 1 : Summary of GHS Hazards
Hazard ClassCategoryPrecautionary Measures
Flammable Solid1, 2Avoid heat/sparks; store in cool, dry areas
Acute Toxicity (Oral)4Use spill trays and secondary containment

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm molecular structure, focusing on azetidine ring protons (δ 3.0–4.5 ppm) and thiohydrazide peaks (δ 8.0–10.0 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., N–H stretch at ~3300 cm1^{-1}, C=S stretch at ~1200 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to determine molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design pH-dependent reactivity studies for this compound?

  • Methodological Answer :
  • Experimental Design :

Variable Selection : Systematically vary pH (2–12) using buffered solutions (e.g., phosphate, acetate) to assess stability/reactivity .

Kinetic Analysis : Monitor reaction rates via UV-Vis spectroscopy at λmax for thiohydrazide degradation products.

Control Groups : Include inert atmospheres (N2_2) to isolate pH effects from oxidation .

  • Data Interpretation : Use Arrhenius plots to correlate pH with activation energy, identifying catalytically active protonation states.

Q. What meta-analytical approaches resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Heterogeneity Assessment : Calculate I2^2 and H statistics to quantify variability across studies (e.g., I2^2 >50% indicates significant heterogeneity) .
  • Subgroup Analysis : Stratify data by experimental conditions (e.g., cell lines, concentrations) to identify confounding variables .
  • Sensitivity Testing : Exclude outlier studies (e.g., those with high risk of bias) and re-analyze effect sizes using random-effects models .
  • Table 2 : Example Meta-Analysis Workflow
StepActionTool/Statistic
1Literature SearchPRISMA guidelines
2Data ExtractionStandardized forms for IC50_{50}, assay types
3Heterogeneity TestCochran’s Q, I2^2
4Model SelectionFixed- vs. random-effects based on I2^2

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries of tautomers (e.g., thione vs. thiol forms) using B3LYP/6-311+G(d,p) basis sets .
  • Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate aqueous environments and calculate Gibbs free energy differences.
  • Validation : Compare predicted tautomer populations with experimental 1H^1H-NMR chemical shifts in D2 _2O .

Methodological Notes

  • Data Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) per IUPAC guidelines to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional safety reviews and waste disposal protocols for hydrazide derivatives .

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